Cas no 2228298-25-5 (1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol)

1-Amino-2-(3-bromo-5-fluorophenyl)propan-2-ol is a halogenated phenylpropanolamine derivative with potential applications in pharmaceutical and chemical synthesis. Its structure features both bromo and fluoro substituents on the phenyl ring, enhancing its utility as a versatile intermediate in medicinal chemistry. The presence of an amino and hydroxyl group on the propanol backbone allows for further functionalization, making it valuable for constructing complex molecules. This compound is particularly useful in the development of bioactive compounds due to its balanced lipophilicity and electronic properties. High purity and well-defined stereochemistry ensure consistent performance in research and industrial applications. Proper handling and storage are recommended due to its reactive functional groups.
1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol structure
2228298-25-5 structure
Product name:1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol
CAS No:2228298-25-5
MF:C9H11BrFNO
Molecular Weight:248.092145204544
CID:6440894
PubChem ID:165692886

1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • 1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol
    • 2228298-25-5
    • EN300-1925314
    • インチ: 1S/C9H11BrFNO/c1-9(13,5-12)6-2-7(10)4-8(11)3-6/h2-4,13H,5,12H2,1H3
    • InChIKey: LABOJGNOGUTUJH-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1)C(C)(CN)O)F

計算された属性

  • 精确分子量: 247.00080g/mol
  • 同位素质量: 247.00080g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 46.2Ų

1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1925314-0.05g
1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol
2228298-25-5
0.05g
$768.0 2023-09-17
Enamine
EN300-1925314-10.0g
1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol
2228298-25-5
10g
$4236.0 2023-06-01
Enamine
EN300-1925314-0.25g
1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol
2228298-25-5
0.25g
$840.0 2023-09-17
Enamine
EN300-1925314-10g
1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol
2228298-25-5
10g
$3929.0 2023-09-17
Enamine
EN300-1925314-1.0g
1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol
2228298-25-5
1g
$986.0 2023-06-01
Enamine
EN300-1925314-0.1g
1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol
2228298-25-5
0.1g
$804.0 2023-09-17
Enamine
EN300-1925314-5.0g
1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol
2228298-25-5
5g
$2858.0 2023-06-01
Enamine
EN300-1925314-1g
1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol
2228298-25-5
1g
$914.0 2023-09-17
Enamine
EN300-1925314-2.5g
1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol
2228298-25-5
2.5g
$1791.0 2023-09-17
Enamine
EN300-1925314-0.5g
1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol
2228298-25-5
0.5g
$877.0 2023-09-17

1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol 関連文献

1-amino-2-(3-bromo-5-fluorophenyl)propan-2-olに関する追加情報

Comprehensive Overview of 1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol (CAS No. 2228298-25-5)

1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol (CAS No. 2228298-25-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound, featuring both amino and hydroxyl functional groups, is a valuable intermediate in the synthesis of bioactive molecules. Its bromo and fluoro substituents enhance its reactivity, making it a versatile building block for drug discovery and material science applications.

In recent years, the demand for halogenated aromatic compounds like 1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol has surged, driven by their role in developing targeted therapies and precision medicine. Researchers are particularly interested in its potential to modulate enzyme activity and receptor binding, which aligns with the growing focus on personalized healthcare. The compound's CAS No. 2228298-25-5 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.

The synthesis of 1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol involves multi-step organic reactions, often starting from 3-bromo-5-fluorobenzaldehyde. Its chiral center at the propan-2-ol moiety adds complexity, making enantioselective synthesis a hot topic among chemists. This aligns with the broader trend of green chemistry and sustainable synthesis, as researchers seek eco-friendly methods to produce such intermediates.

From an industrial perspective, CAS No. 2228298-25-5 is cataloged by major chemical suppliers as a high-purity research chemical. Its applications span pharmaceutical intermediates, ligand design, and catalysis. The compound's structural motif is also explored in agrochemicals and functional materials, addressing global challenges like crop protection and renewable energy.

Analytical characterization of 1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol typically employs NMR spectroscopy, mass spectrometry, and HPLC. These techniques verify its purity and stereochemistry, critical for reproducibility in research. The compound's physicochemical properties, such as solubility and stability, are frequently queried in scientific forums, highlighting practical considerations for laboratory use.

In conclusion, 1-amino-2-(3-bromo-5-fluorophenyl)propan-2-ol (CAS No. 2228298-25-5) exemplifies the intersection of structural diversity and functional utility in modern chemistry. Its ongoing study reflects broader scientific priorities, including drug innovation, molecular design, and sustainable processes, ensuring its continued relevance in academic and industrial settings.

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